Ortho-Ethyl Substituent Confers Distinct Steric and Electronic Reactivity Profile Relative to Unsubstituted Phenyl Isocyanate
The ortho-ethyl substituent in 2-ethylphenyl isocyanate introduces significant steric hindrance at the reactive NCO group, differentiating its reaction kinetics from unsubstituted phenyl isocyanate. While direct rate constants for 2-ethylphenyl isocyanate are not reported, kinetic studies on para-substituted phenyl isocyanates establish a Hammett reaction constant (ρ) of approximately 2 for reactions with amines and alcohols [1]. This high ρ value indicates that phenyl isocyanate reactions are highly sensitive to substituent electronic effects. The ortho-ethyl group in 2-ethylphenyl isocyanate exerts both steric shielding of the NCO group and inductive electron donation, which collectively modulate reaction rates relative to the unsubstituted phenyl isocyanate baseline. Steric effects were found to affect rate constants more than solvent effects across the series [1].
| Evidence Dimension | Reaction sensitivity to substituent effects (Hammett ρ) |
|---|---|
| Target Compound Data | Ortho-ethyl substitution (inductive donor + steric hindrance) |
| Comparator Or Baseline | Phenyl isocyanate (unsubstituted, σ = 0) |
| Quantified Difference | ρ ~ 2 (class value) indicating high substituent sensitivity; ortho-ethyl introduces steric component not captured by electronic parameters alone |
| Conditions | Reactions of para-substituted phenyl isocyanates with amines and alcohols studied by stopped-flow method |
Why This Matters
The ortho-ethyl group provides a tunable steric barrier around the NCO moiety, enabling chemists to control reaction selectivity and product distribution in ways unattainable with unsubstituted phenyl isocyanate.
- [1] Danihel I, Barnikol F, Kristian P. Kinetics of reactions of para-substituted phenyl isocyanates with amines and alcohols. Collect Czech Chem Commun. 1991;56(8):1662-1670. View Source
